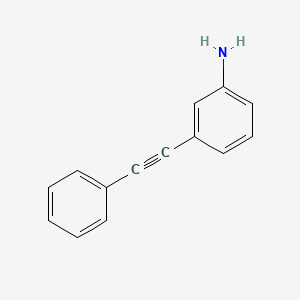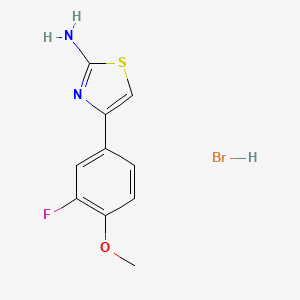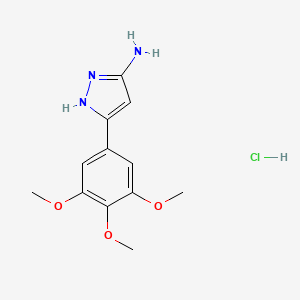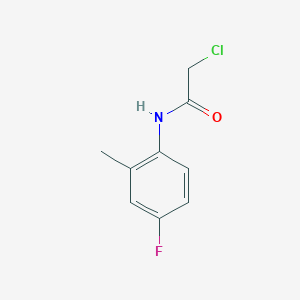
3-(Phenylethynyl)aniline
概要
説明
3-(Phenylethynyl)aniline is an organic compound with the molecular formula C14H11N . It has a molecular weight of 193.25 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group (C6H5) attached to an ethynyl group (C2H), which is further connected to an aniline group (C6H4NH2) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The exact values for its density, boiling point, and melting point are not available .科学的研究の応用
Synthesis of Cinnolines and Detection of Nitrite Ions
3-(Phenylethynyl)aniline is used in the synthesis of cinnolines, which are important in various chemical processes. A study by Dey and Ranu (2011) outlines a protocol for synthesizing 4(1H)-cinnolones from 2-aryl/alkylethynyl aniline. This process also shows potential for detecting nitrite ions in water at ppm concentration, highlighting its environmental monitoring applications.
Organic Semiconductor Applications
Phenyl-oligothiophene derivatives containing this compound show promise in organic semiconductor applications. The study by Niu et al. (2013) demonstrates that these compounds exhibit good thermal stability, electrochemical properties suitable for photovoltaic materials, and potential applications in optoelectric fields and photovoltaic devices.
Catalysis in Hydroamination
The compound is used in catalysis, specifically in hydroamination processes. Kennedy, Messerle, and Rumble (2009) explored [Rh(CO)2Cl]2 and [Ir(COD)Cl]2 complexes in acetone as potential catalysts for hydroamination of 2-(2-phenylethynyl)aniline (Kennedy et al., 2009).
Potentiometric Sensors
This compound derivatives are explored in the creation of potentiometric sensors. Shoji and Freund (2001) discussed the use of poly(aniline) for sensor applications, particularly for nonenzymatic glucose sensors, indicating its potential in medical diagnostics and environmental monitoring (Shoji & Freund, 2001).
Fluorescent Probes
A study by Wang et al. (2016) describes the development of a novel fluorescent probe based on this compound for detecting Au3+ ions. This probe can be applied in bioimaging and detecting Au3+ in real water samples, showcasing its importance in both biological research and environmental monitoring (Wang et al., 2016).
Gas Sensing Applications
Huang et al. (2013) investigated the use of aniline reduced graphene oxide, where this compound is a precursor, for NH3 gas sensors. The study demonstrates the potential of these materials in developing sensitive and efficient gas sensors for environmental and safety applications (Huang et al., 2013).
Safety and Hazards
将来の方向性
One study discusses the use of 3-(Phenylethynyl)aniline in the synthesis of soluble imide oligomers of controlled molecular weight . The this compound was employed to afford a higher curing temperature (380 - 420°C), which widens the processing window compared to commercially available acetylene end-capped polyimides .
作用機序
Target of Action
3-(Phenylethynyl)aniline is primarily used as an endcapping agent in the synthesis of soluble imide oligomers . The primary target of this compound is the imide oligomers, where it plays a crucial role in controlling their molecular weight .
Mode of Action
The compound interacts with its targets (imide oligomers) through a process known as endcapping . This interaction results in the formation of soluble imide oligomers of controlled molecular weight .
Biochemical Pathways
It’s known that the compound is involved in the synthesis of polyimides via solution imidization techniques . The process utilizes various dianhydrides and aromatic diamines .
Pharmacokinetics
It’s worth noting that the compound is used in the synthesis of polyimides, which are known for their excellent thermal stability .
Result of Action
The action of this compound results in the formation of soluble imide oligomers of controlled molecular weight . These oligomers exhibit good solvent resistance and comparable glass transition temperatures to their high molecular weight linear analogs . They also show excellent thermal stability at 700°F aged in air up to 100 hours .
生化学分析
Biochemical Properties
3-(Phenylethynyl)aniline plays a significant role in biochemical reactions, particularly in the synthesis of polyimides and other high-temperature polymers . It interacts with various enzymes and proteins, primarily through its phenyl and ethynyl groups. These interactions often involve hydrogen bonding, π-π stacking, and van der Waals forces. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression patterns . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the flux of metabolites through different pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, either inhibiting or activating their functions . The compound’s ethynyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or strong acids . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function . At high doses, this compound can be toxic, leading to adverse effects such as cellular damage and organ dysfunction. Threshold effects have been observed, where the compound’s impact on cellular processes changes dramatically at certain concentration levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound can be metabolized into various intermediates, which can further participate in different biochemical reactions. These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules. This can affect its localization and accumulation within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. The precise localization of this compound can determine its specific biochemical effects within the cell.
特性
IUPAC Name |
3-(2-phenylethynyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKCJGOOHNNDCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540613 | |
| Record name | 3-(Phenylethynyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51624-44-3 | |
| Record name | 3-(Phenylethynyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-phenylethynyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 3-(Phenylethynyl)aniline be incorporated into polymers, and if so, what properties does it impart?
A2: Yes, this compound can be successfully incorporated into polyimides, a class of high-performance polymers. [] While the provided abstract doesn't delve into specific properties imparted by this compound, it highlights that the resulting polyimides are soluble and exhibit high temperature resistance. [] This suggests that this compound could be used as a building block for developing advanced polymers with desirable properties for demanding applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B1356566.png)







